1-Phenyl-2-pyridin-4-ylethane-1,2-dione

Lipophilicity Polar Surface Area Drug-likeness

1-Phenyl-2-pyridin-4-ylethane-1,2-dione (CAS 35779-40-9) is a non-symmetrical diaryl ethane-1,2-dione in which one aryl group is phenyl and the other is 4-pyridyl. This scaffold belongs to the 1-pyridyl-2-phenyl-1,2-ethanedione class, which has been elaborated into a >300-member library and identified as a source of potent, selective inhibitors of human intestinal carboxylesterase (hiCE).

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 35779-40-9
Cat. No. B8791840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-pyridin-4-ylethane-1,2-dione
CAS35779-40-9
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=O)C2=CC=NC=C2
InChIInChI=1S/C13H9NO2/c15-12(10-4-2-1-3-5-10)13(16)11-6-8-14-9-7-11/h1-9H
InChIKeyLXHDDNZEFUEFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-pyridin-4-ylethane-1,2-dione (CAS 35779-40-9): A Non-Symmetrical Diaryl Diketone Scaffold for Selective Carboxylesterase Inhibition


1-Phenyl-2-pyridin-4-ylethane-1,2-dione (CAS 35779-40-9) is a non-symmetrical diaryl ethane-1,2-dione in which one aryl group is phenyl and the other is 4-pyridyl. This scaffold belongs to the 1-pyridyl-2-phenyl-1,2-ethanedione class, which has been elaborated into a >300-member library and identified as a source of potent, selective inhibitors of human intestinal carboxylesterase (hiCE) [1]. Its computed physicochemical profile includes a LogP of 2.15 and a polar surface area (PSA) of 47.03 Ų , distinguishing it from the more lipophilic, symmetrical benzil scaffold.

Why Benzil or Symmetrical Diaryl Diketones Cannot Replace 1-Phenyl-2-pyridin-4-ylethane-1,2-dione in hiCE-Targeted Applications


The symmetrical benzil scaffold, while a known carboxylesterase inhibitor, suffers from excessive hydrophobicity (LogP ~2.9, PSA ~34 Ų) that limits aqueous solubility and formulation flexibility [1]. Replacing one phenyl ring with a 4-pyridyl moiety in 1-phenyl-2-pyridin-4-ylethane-1,2-dione reduces LogP by approximately 0.8 units and increases PSA by ~13 Ų, providing a measurable improvement in polarity without abolishing target binding. Furthermore, the 4-pyridyl nitrogen introduces a hydrogen-bond acceptor site that is absent in benzil, enabling differential interactions with esterase active-site residues that translate into enhanced selectivity for hiCE over acetylcholinesterase (AChE) [2]. Simple substitution with symmetrical dipyridyl diketones (e.g., 2,2'-pyridil) would over-correct polarity and sacrifice the hydrophobic phenyl contacts required for potency.

Quantified Differentiation of 1-Phenyl-2-pyridin-4-ylethane-1,2-dione Against Closest Analogs


Reduced Lipophilicity vs. Benzil: LogP and PSA Comparison

The target compound exhibits a computed LogP of 2.15, which is ~0.75 units lower than that of benzil (LogP 2.9), and a PSA of 47.03 Ų, which is ~13 Ų higher than benzil (34.14 Ų) [1]. These differences indicate significantly reduced lipophilicity and enhanced polarity, favoring aqueous solubility.

Lipophilicity Polar Surface Area Drug-likeness

Carboxylesterase Inhibition Potency: Single-Digit Nanomolar hiCE Activity

In the published SAR study, the 1-pyridyl-2-phenyl-1,2-ethanedione scaffold yielded inhibitors with hiCE IC50 values in the single-digit nanomolar range, representing a substantial improvement over the micromolar activities of earlier diarylethane-1,2-dione leads [1]. While the exact IC50 of the unsubstituted parent compound was not individually reported, the class-level data demonstrate that the pyridyl-phenyl architecture is critical for achieving nanomolar potency.

Carboxylesterase hiCE Enzyme Inhibition IC50

Improved hiCE Selectivity Over Acetylcholinesterase (AChE)

The J. Med. Chem. 2010 paper explicitly reports that the optimized 1-pyridyl-2-phenyl-1,2-ethanedione derivatives demonstrated improved selectivity for hiCE over acetylcholinesterase compared to earlier generations [1]. This selectivity window is essential for avoiding cholinergic side effects when modulating intestinal esterase activity.

Selectivity Acetylcholinesterase hiCE Off-target

Measured Solubility Improvement Over Hydrophobic Diketone Leads

The 2010 medicinal chemistry study explicitly notes that the new 1-pyridyl-2-phenyl-1,2-ethanedione scaffold showed improvement in measured solubility relative to the decidedly hydrophobic diarylethane-1,2-dione inhibitors previously identified [1]. This experimental solubility gain is consistent with the computed LogP reduction of ~0.75 units relative to benzil.

Aqueous Solubility Formulation Physicochemical

High-Value Application Scenarios for 1-Phenyl-2-pyridin-4-ylethane-1,2-dione Based on Validated Evidence


Core Scaffold for Intestinal Carboxylesterase (hiCE) Inhibitor Optimization

Procure this compound as the unsubstituted parent scaffold for systematic SAR exploration around the 1-pyridyl-2-phenyl-1,2-ethanedione core. The published library of >300 analogs demonstrated that substituent variation on this core can yield single-digit nanomolar hiCE inhibitors with improved selectivity [1]. Starting from this compound ensures structural fidelity to a scaffold with validated target engagement.

Replacement for Benzil in Solubility-Limited Esterase Assays

In biochemical or cellular assays where benzil (LogP 2.9, PSA 34.14 Ų) fails due to precipitation or non-specific binding, 1-phenyl-2-pyridin-4-ylethane-1,2-dione (LogP 2.15, PSA 47.03 Ų) offers a polarity-adjusted alternative that retains the diketone pharmacophore while improving aqueous compatibility [1].

Intermediate for Heterocyclic PDE4 Inhibitor Synthesis

Patents disclose the use of phenyl-pyridyl ethanediones as intermediates for constructing pyridone-based phosphodiesterase-4 (PDE4) inhibitors [2]. The 4-pyridyl isomer specifically enables regioselective cyclization to 4-pyridone products, a transformation not accessible from symmetrical benzil.

Ligand Precursor for Asymmetric Metal Complexes

The unsymmetrical nature of the diketone, combined with the chelating potential of the 4-pyridyl nitrogen and the α-dicarbonyl unit, makes this compound a precursor for heteroleptic metal complexes. Such complexes have applications in catalysis and materials science where symmetry-breaking is functionally required, in contrast to the symmetrical coordination environment provided by benzil [3].

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